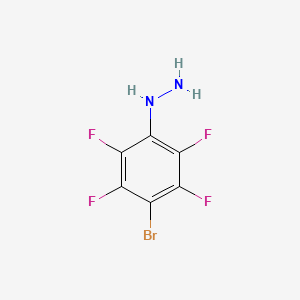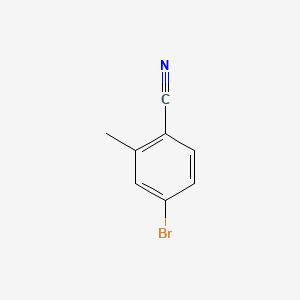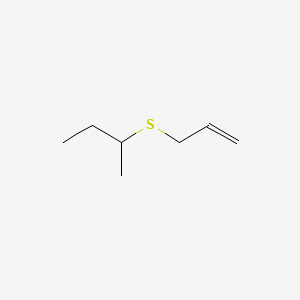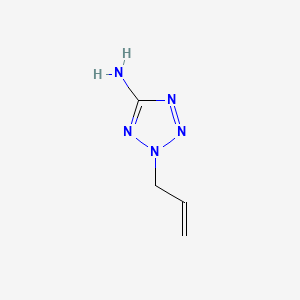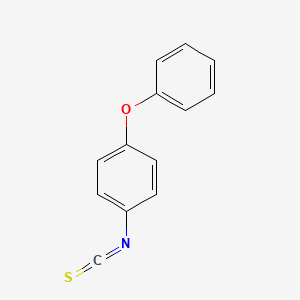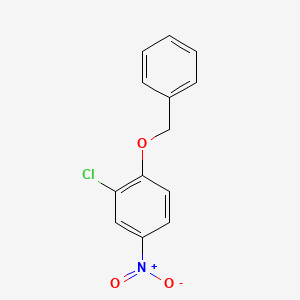
4-Benzyloxy-3-chloronitrobenzene
Overview
Description
4-Benzyloxy-3-chloronitrobenzene is an important intermediate for the synthesis of a variety of organic compounds. It is a nitroaromatic compound, which is widely used in the production of pharmaceuticals, dyes, and other organic compounds. This compound has been studied for its potential to be used in various scientific and industrial applications.
Scientific Research Applications
Synthesis Processes
Large-Scale Synthesis : 4-Benzyloxy-3-chloronitrobenzene can be reduced to 4-benzyloxy-3-chloroaniline in a safe, convenient, large-scale process. This is achieved using SnCl2, yielding high purity and high yield, suitable for kilogram-scale synthesis (Chen, Nilsen, Choudhury, & Sorgi, 2008).
Ultrasound Assisted Arylation : Ultrasound-assisted preparation of 1-(benzyloxy)-4-nitrobenzene from 4-chloronitrobenzene and benzyl alcohol has been enhanced using a multi-site phase-transfer catalyst. This method avoids serious hydration of potassium salt in the reaction (Selvaraj, Abimannan, & Rajendran, 2014).
Intensified Synthesis with Ultrasound : The synthesis of 1-benzyloy-4-nitrobenzene from 1-chloronitrobenzene and benzyl alcohol using phase transfer catalysts and ultrasound shows higher conversion rates and improved efficiency compared to traditional methods (Diwathe & Gogate, 2018).
Photodegradation Studies
- Photodegradation in Aqueous Solutions : Studies on the irradiation of 4-chloroaniline or N-(4-chlorophenyl)-benzenesulfonamide in air-saturated solutions show the formation of 4-chloronitrosobenzene and 4-chloronitrobenzene, providing insights into photodegradation pathways (Miller & Crosby, 1983).
Environmental Implications
Photocatalytic Degradation : The photocatalytic degradation of 4-chloronitrobenzene using TiO2 as a photocatalyst in different gas atmospheres (nitrogen, oxygen, ozone) was studied, highlighting the mineralization processes and degradation efficiency (Ye, Zhang, Zhu, Zhang, & Zhang, 2011).
Electrochemical Reduction : Electrochemical reduction of 4-chloronitrobenzene at a silver cathode was explored, focusing on the reduction mechanisms and potential environmental applications (Huang, Li, Cao, Zhu, Chen, & Lei, 2019).
Degradation by Zero-Valent Iron : The degradation of 4-chloronitrobenzene by zero-valent iron under anoxic conditions was investigated, revealing insights into reaction rates and product formation, important for environmental remediation strategies (Liao, Yang, & Lee, 2012).
Application in Polymer and Chemical Synthesis
Polyamide Synthesis : The compound has been used in synthesizing polyamides with flexible main-chain ether linkages, showing potential in polymer technology due to their solubility and thermal stability (Hsiao, Yang, & Chen, 2000).
Resveratrol Synthesis : It has been used in the total synthesis of Resveratrol, a compound with significant interest due to its health-related properties (Wei Yun-yang, 2008).
Bioelectrochemical Reduction : Its reduction in a bioelectrochemical reactor with a biocathode was studied, showing enhanced degradation efficiency, crucial for environmental cleanup and chemical synthesis (Guo, Guo, Yin, Yuan, Ren, & Wang, 2015).
Safety and Hazards
properties
IUPAC Name |
2-chloro-4-nitro-1-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c14-12-8-11(15(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGQYXJMQHAREQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80308874 | |
| Record name | 4-Benzyloxy-3-chloronitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80308874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50508-54-8 | |
| Record name | 50508-54-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210320 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Benzyloxy-3-chloronitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80308874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is the synthesis of 4-benzyloxy-3-chloroaniline from 4-benzyloxy-3-chloronitrobenzene significant?
A1: The research highlights a safer and more efficient method for synthesizing 4-benzyloxy-3-chloroaniline []. This compound likely serves as a building block or intermediate in the synthesis of more complex molecules, potentially with pharmaceutical or materials science applications. The use of tin(II) chloride (SnCl2) as a reducing agent offers advantages in terms of scalability and purity compared to other methods. This is particularly relevant for large-scale production where minimizing impurities and hazardous byproducts is crucial [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




